molecular formula C16H18ClN3O3S B2874601 3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide CAS No. 326916-21-6

3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide

Cat. No. B2874601
CAS RN: 326916-21-6
M. Wt: 367.85
InChI Key: OGXVDBQWLYKUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide, also known as ACMS or ACMSD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This sulfonamide compound has a unique chemical structure, which makes it an interesting target for drug discovery and development.

Scientific Research Applications

Enzyme Inhibition

Aromatic sulfonamide derivatives, including structures similar to "3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide", have been identified as potent inhibitors of carbonic anhydrase isoenzymes (hCA I, hCA II, hCA IV, and hCA XII). These compounds exhibit nanomolar half-maximal inhibitory concentrations (IC50) and show varying activities across the isoenzymes, with a particular focus on developing inhibitors with low affinity against hCA XII for potential therapeutic applications (Supuran et al., 2013).

Molecular Interactions and Crystal Structure

Studies have been conducted on the crystal structures of sulfonamides to understand their molecular interactions, solubility, solvation, and distribution processes. Research on compounds similar to "3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide" provides insights into their thermochemical parameters, including sublimation and evaporation processes, and their behavior in different solvents, which is crucial for drug formulation and development (Perlovich et al., 2008).

Anticancer Potential

Some sulfonamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. These studies aim to explore the underlying molecular mechanisms involved in their potential anticancer effects, including the induction of apoptosis through the activation of specific apoptotic genes, providing a foundation for future therapeutic applications (Cumaoğlu et al., 2015).

Antimicrobial and Antiviral Activities

Research into the antimicrobial and antiviral activities of sulfonamide derivatives, including those structurally related to "3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide", has shown promising results. These compounds have been tested against various bacterial and fungal strains, with some derivatives exhibiting significant activity. This suggests their potential use in developing new antimicrobial and antiviral agents (Janakiramudu et al., 2017).

properties

IUPAC Name

3-amino-N-(4-chlorophenyl)-4-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c17-12-1-3-13(4-2-12)19-24(21,22)14-5-6-16(15(18)11-14)20-7-9-23-10-8-20/h1-6,11,19H,7-10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXVDBQWLYKUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide

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